molecular formula C14H13N5 B7813775 N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine

N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine

Cat. No.: B7813775
M. Wt: 251.29 g/mol
InChI Key: VIYJGQUNJUTIPJ-UHFFFAOYSA-N
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Description

N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine is a compound that belongs to the class of 1,2,4-triazole derivativesThe presence of the triazole ring, which contains three nitrogen atoms, makes these compounds highly versatile and capable of forming hydrogen bonds with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine typically involves the reaction of 5-phenyl-1H-[1,2,4]triazole-3-amine with benzene-1,4-diamine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures (around 70-80°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of substituted triazole derivatives .

Scientific Research Applications

N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can result in the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.

    Benzene-1,4-diamine Derivatives: Compounds with similar structures but different substituents on the benzene ring.

Uniqueness

N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine is unique due to its specific combination of the triazole ring and benzene-1,4-diamine moiety. This structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities.

Properties

IUPAC Name

4-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5/c15-11-6-8-12(9-7-11)16-14-17-13(18-19-14)10-4-2-1-3-5-10/h1-9H,15H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYJGQUNJUTIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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